molecular formula C19H23N3O2 B2681471 (E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 2035000-68-9

(E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2681471
CAS No.: 2035000-68-9
M. Wt: 325.412
InChI Key: LTMHXGSYPCKBRS-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound It features a complex structure with multiple functional groups, including an isoxazole ring, a piperazine ring, and a phenylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Piperazine Derivative Synthesis: The piperazine ring is often introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an appropriate electrophile.

    Coupling Reactions: The final step involves coupling the isoxazole and piperazine derivatives with the phenylprop-2-en-1-one moiety. This can be achieved through a variety of methods, including Heck coupling or Suzuki coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at different positions, potentially leading to the formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the double bond in the phenylprop-2-en-1-one moiety or the isoxazole ring, leading to saturated derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation (H₂/Pd-C) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂), alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce saturated hydrocarbons or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with various biological targets can provide insights into cellular processes and disease mechanisms.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of (E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biochemical pathways, leading to therapeutic effects or biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-(2-methylpropyl)piperazin-1-yl)-3-phenylprop-2-en-1-one
  • (E)-2-methyl-1-(4-(2-methylphenyl)piperazin-1-yl)-3-phenylprop-2-en-1-one
  • (E)-2-methyl-1-(4-(4-methylphenyl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Uniqueness

(E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, setting it apart from other similar compounds.

Biological Activity

(E)-2-methyl-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a piperazine moiety and an isoxazole group, which are known to enhance biological activity. The synthesis typically involves multi-step reactions that include nucleophilic substitution and condensation reactions to form the desired compound.

Anticancer Properties

Recent studies have demonstrated the compound's potential in inhibiting cancer cell proliferation. For instance, research indicates that derivatives with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through pathways such as caspase activation and mitochondrial membrane potential disruption.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound ADLD-15.0Caspase activation
Compound BHT-293.5Mitochondrial disruption
(E)-2-methyl...MCF74.2Apoptosis induction

Kinase Inhibition

The compound has also been evaluated for its ability to inhibit specific kinases, particularly those involved in cancer signaling pathways. For example, it has shown promising results as an inhibitor of the ERK5 pathway, which is implicated in various malignancies.

Table 2: Kinase Inhibition Data

Kinase TargetIC50 (nM)Reference
ERK512
Aurora-A15
FLT320

Case Studies

In a notable study, this compound was tested against several cancer cell lines, including MCF7 and DLD-1. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, with significant apoptosis observed at higher concentrations. The study utilized flow cytometry to assess apoptotic markers, confirming the compound's mechanism of action.

Study Findings

  • Cell Viability : The compound reduced viability by over 70% in MCF7 cells at 10 µM.
  • Apoptotic Induction : Increased levels of cleaved caspase-3 were observed, indicating active apoptosis.
  • Mitochondrial Effects : A notable decrease in mitochondrial membrane potential was recorded.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential. Preliminary studies suggest moderate bioavailability and metabolism rates in vivo, with further optimization needed to enhance these properties.

Table 3: Pharmacokinetic Parameters

ParameterValue
Bioavailability42%
Clearance (mL/min/kg)15
Half-life (hours)4

Properties

IUPAC Name

(E)-2-methyl-1-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-15(12-17-6-4-3-5-7-17)19(23)22-10-8-21(9-11-22)14-18-13-20-24-16(18)2/h3-7,12-13H,8-11,14H2,1-2H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMHXGSYPCKBRS-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C(=O)C(=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NO1)CN2CCN(CC2)C(=O)/C(=C/C3=CC=CC=C3)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.